Product packaging for D-gluco-Hexodialdose(Cat. No.:)

D-gluco-Hexodialdose

Cat. No.: B1370806
M. Wt: 178.14 g/mol
InChI Key: VYPPEYAOCURAAE-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-gluco-Hexodialdose, also known as UDP-α-D-gluco-hexodialdose (UDP-Glc-6-CHO), is a critical enzymatic intermediate in the biosynthesis of UDP-glucuronic acid (UDP-GlcUA) from UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH; EC 1.1.1.22) . This conversion is a two-step, NAD+-dependent oxidation where this compound is formed as an enzyme-bound intermediate and is not released into solution under normal catalytic conditions . The first oxidation step results in the formation of the dialdose, while the second step involves its further oxidation to the final carboxylic acid product, accounting for the irreversibility of the overall reaction . Research has shown that this intermediate forms a Schiff base with an essential lysine residue at the active site of the enzyme, which explains its tight binding and the inability to trap it with standard carbonyl-derivatizing agents . The compound is therefore pivotal for biochemical studies aimed at elucidating the precise mechanism of UGDH, an enzyme essential for the production of UDP-GlcUA, a key precursor for glycosaminoglycans like hyaluronan, heparin, and chondroitin sulfate . Investigations utilizing this compound have been central to resolving long-standing controversies in the UGDH catalytic mechanism, including debates between mechanisms involving a covalent thiohemiacetal versus a concerted hydride transfer and nucleophilic attack . This compound is strictly for research applications in enzymology and metabolic pathway analysis and is a valuable tool for probing nucleotide-sugar biochemistry. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O6 B1370806 D-gluco-Hexodialdose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedial

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1-6,9-12H/t3-,4+,5-,6-/m1/s1

InChI Key

VYPPEYAOCURAAE-JGWLITMVSA-N

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Nomenclature and Structural Considerations of D Gluco Hexodialdose

Systematic Nomenclature and Common Academic Synonyms

D-gluco-Hexodialdose

This compound is a monosaccharide derivative containing two aldehyde groups, classifying it as a dialdose. Its systematic IUPAC name is (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedial . nih.gov This name precisely describes a six-carbon chain (hexanedial) with aldehyde functions at both ends (C1 and C6) and specific spatial orientations of the four hydroxyl groups on the intermediate carbons. nih.gov The "D-gluco" configuration indicates that the stereocenters at C2, C3, C4, and C5 are analogous to those in D-glucose. nih.govwikipedia.org

Commonly used synonyms in academic literature and chemical catalogs include Glucodialdose and, interestingly, L-gulo-Hexodialdose , which is its enantiomer (a non-superimposable mirror image). nih.govchemspider.comnih.govwikipedia.org

Table 1: Identifiers for this compound

Identifier Value
Systematic (IUPAC) Name (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedial nih.gov
Molecular Formula C₆H₁₀O₆ nih.govchemspider.comnih.govoncotarget.com
CAS Number 3056-44-8 nih.govoncotarget.comnih.gov

| Common Synonyms | Glucodialdose, L-gulo-Hexodialdose nih.govchemspider.com |

Uridine (B1682114) Diphospho-α-D-gluco-hexodialdose (UDP-Glc-6-CHO)

Uridine Diphospho-α-D-gluco-hexodialdose, often abbreviated as UDP-Glc-6-CHO, is a key transient intermediate in biochemistry. oncotarget.comresearchgate.net It is formed during the enzymatic two-fold oxidation of UDP-glucose to UDP-glucuronic acid, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH). researchgate.netwikipedia.org In this pathway, the C6 primary alcohol of the glucose moiety in UDP-glucose is first oxidized to an aldehyde, forming UDP-Glc-6-CHO. oncotarget.comontosight.ai This intermediate is typically not released from the enzyme before a second oxidation converts the aldehyde to a carboxylic acid. researchgate.netwikipedia.org

While a full systematic IUPAC name is not commonly cited due to its nature as a transient intermediate, its structure is derived from UDP-glucose by the replacement of the -CH₂OH group at the C6 position of the glucose ring with a -CHO (aldehyde) group. The parent compound, UDP-glucose, has the systematic name Uridine 5′-(α-D-glucopyranosyl dihydrogen diphosphate).

Glucodialdose

The name "Glucodialdose" is a common synonym for this compound. chemspider.comwikipedia.orgnih.gov As such, all structural and chemical information, including its systematic name, molecular formula, and CAS number, are identical to those listed for this compound in section 1.1.1.

Conformational Analysis and Solution-State Structures

Unlike simple linear molecules, carbohydrates in aqueous solution exist as an equilibrium mixture of different structural forms.

The open-chain structure of this compound possesses two aldehyde functional groups at positions C1 and C6. nih.gov In aqueous solution, aldehydes can react with alcohol groups to form cyclic hemiacetals. For common monosaccharides like glucose, this leads to a dynamic equilibrium between the open-chain form and various cyclic isomers (anomers). Over 99% of glucose molecules in an aqueous solution exist in the six-membered ring (pyranose) form.

For this compound, the presence of two aldehyde groups and multiple hydroxyl groups allows for the formation of a more complex mixture of structures. Research on related dialdehydes suggests that in addition to open-chain molecules, various hydrated, and mono- and di-cyclic hemiacetal forms are expected to be present in the equilibrium mixture in aqueous solution. ontosight.ai Early research on a protected derivative of this compound indicated it existed as a tricyclic structure in its crystalline state but partially reverted to an open-chain form in solution. ontosight.ai

Determination of Main Forms in Aqueous Solution by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for determining the structures of carbohydrates in solution. It can distinguish between different isomers and conformers, even those present in low concentrations. For D-glucose, ¹H and ¹³C NMR spectra clearly show distinct signals for the α- and β-pyranose anomers, which are the major forms in solution, as well as much smaller signals for the minor furanose and open-chain forms.

Studies have been undertaken to characterize the complex equilibrium of this compound in aqueous solution by determining its main forms using NMR spectroscopy. Analogous studies on its epimer, D-manno-hexodialdose, have confirmed the presence of multiple configurations in solution as detected by ¹³C NMR. These findings support the principle that this compound does not exist as a single structure in water but rather as a dynamic equilibrium of several cyclic and potentially hydrated species.

Stereochemical Aspects and Isomerism

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

This compound has the molecular formula C₆H₁₀O₆ and possesses four stereogenic centers (chiral carbons) at positions C2, C3, C4, and C5. nih.gov According to the Le Bel-van't Hoff rule, the maximum number of possible stereoisomers for a molecule with 'n' stereocenters is 2ⁿ. Therefore, for this compound, there are 2⁴ = 16 possible stereoisomers.

These isomers include:

Enantiomers : Stereoisomers that are non-superimposable mirror images of each other. The enantiomer of this compound is L-gluco-Hexodialdose. As noted in the nomenclature, L-gulo-Hexodialdose is also an enantiomer of this compound, highlighting the complexities of carbohydrate naming conventions. nih.gov

Diastereomers : Stereoisomers that are not mirror images of each other. These isomers differ in the configuration at one or more, but not all, of the stereocenters. The 14 other stereoisomers of this compound are its diastereomers.

Epimers : A specific type of diastereomer that differs in configuration at only one stereocenter. For example, D-manno-hexodialdose, which differs from this compound in the configuration at the C2 position, is a C2 epimer.

The specific stereochemistry defined by the name (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedial distinguishes this compound from all its other stereoisomers. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Systematic Name / Description
This compound (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedial
Glucodialdose Synonym for this compound
L-gulo-Hexodialdose Enantiomer of this compound
Uridine Diphospho-α-D-gluco-hexodialdose (UDP-Glc-6-CHO) Aldehyde intermediate in the oxidation of UDP-glucose
D-glucose (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal
UDP-glucose Uridine 5′-(α-D-glucopyranosyl dihydrogen diphosphate)
UDP-glucuronic acid (2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

| D-manno-hexodialdose | C2 epimer of this compound |

Synthetic Strategies and Preparation Methodologies for D Gluco Hexodialdose

Chemoenzymatic Synthesis Routes

Utilization of Galactose Oxidase (EC 1.1.3.9) in Combination with UDP-Galactose 4-Epimerase from UDP-Glucose

A chemoenzymatic approach for the synthesis of Uridine (B1682114) Diphospho-α-D-gluco-hexodialdose (UDP-gluco-hexodialdose) from UDP-glucose has been reported. ualberta.ca This method utilizes two enzymes: UDP-galactose 4-epimerase and galactose oxidase. ualberta.ca UDP-glucose dehydrogenase from beef liver is known to convert UDP-glucose to UDP-α-D-gluco-hexodialdose as an enzyme-bound intermediate. capes.gov.brnih.gov However, this intermediate is not released. nih.gov

The combined enzymatic system allows for the oxidation of UDP-glucose at the C6 position. UDP-galactose 4-epimerase interconverts UDP-glucose and UDP-galactose. Galactose oxidase, an enzyme that typically oxidizes the C6-hydroxyl group of D-galactose to an aldehyde, then acts on the UDP-galactose. scientificlabs.co.uk While this method can produce the desired dialdehyde (B1249045), it has been noted to work primarily on a small scale and requires large quantities of expensive enzymes. ualberta.ca A significant drawback of this procedure is the production of an inseparable mixture of epimers at the C4 position, and detailed spectroscopic characterization of the product has not been fully reported. ualberta.ca

Application of Mutant Galactose Oxidases Engineered for D-Glucose Conversion

Wild-type galactose oxidase (GOase) from Dactylium dendroides is highly specific for D-galactose and shows virtually no activity towards D-glucose. scientificlabs.co.ukacs.org To overcome this limitation, researchers have engineered mutant versions of GOase with altered substrate specificity. Through directed evolution and rational design, variants have been created that can oxidize the primary alcohol at the C6 position of D-glucose. caltech.educsic.es

One notable success was the creation of the M-RQW mutant, which demonstrated a 100-fold increase in activity towards D-glucose compared to parent enzymes, although this came at the cost of a 1000-fold decrease in its natural activity towards galactose. caltech.edu This mutant specifically oxidizes the 6-OH group of D-glucose, confirmed by NMR spectroscopy. caltech.edu Further engineering efforts using the M-RQW mutant as a starting point have produced highly stable and efficiently expressed GOase variants with activity against glucose. csic.esnih.gov These engineered enzymes provide a more direct biocatalytic route to D-gluco-hexodialdose from D-glucose. caltech.edugoogle.comgoogle.com

Table 1: Engineered Galactose Oxidase (GOase) Variants and their Activity

Mutant Parent Enzyme Key Mutations Relative Activity towards D-Glucose (vs. parent) Reference
M-RQ A3.E7 R330K, Q406T 20-fold increase caltech.edu
M-W A3.E7 W290F 10-fold increase caltech.edu
M-RQW A3.E7 R330K, Q406T, W290F 100-fold increase caltech.edu
GOase V3 GOase M3 T406R/K330R/Y329F 13-fold higher oxidation activity towards D-gluconic acid rsc.org

Bio-oxidation Processes for Carbohydrate Cross-Linker Production

This compound and other dialdehydes derived from carbohydrates are valuable as cross-linking agents. The two aldehyde groups can react with amine groups on proteins or other polymers to form stable covalent bonds. The bio-oxidation of glucose presents a sustainable method for producing these cross-linkers.

For instance, glucose oxidase (GOx) can be used to oxidize D-glucose to D-gluconic acid. rsc.orgaip.org Subsequently, engineered galactose oxidases can potentially oxidize the C6 position. While direct oxidation of glucose to the dialdehyde using a single enzyme is a key research goal, multi-step enzymatic processes are also being explored. rsc.org The use of platinum catalysts (Pt/PtOₓ) has also been shown to produce glucose dialdehyde from glucose, though this is a chemocatalytic rather than a biocatalytic process. wur.nlnih.gov The development of efficient bio-oxidation routes is driven by the need for biocompatible cross-linkers for applications in materials science and pharmaceuticals.

Stepwise Chemical Synthesis Approaches

Chemical synthesis provides an alternative to enzymatic methods, offering control over reaction steps and scalability.

Multi-step Synthesis from Uridine Diphospho-α-D-glucose

A stepwise chemical synthesis of Uridine Diphospho-α-D-gluco-hexodialdose (UDP-gluco-hexodialdose) has been developed to overcome the limitations of the chemoenzymatic route. ualberta.ca This approach avoids the use of costly enzymes and the formation of epimeric mixtures. ualberta.ca

The synthesis strategy involves protecting the sensitive aldehyde functionality as an alkene. ualberta.ca The synthesis starts with a protected glucose derivative, which is oxidized at the C6 position. This is followed by a Wittig-type reaction to introduce the alkene, which serves as a stable precursor to the aldehyde. After coupling with UMP, the alkene is converted to the aldehyde via ozonolysis, and subsequent deprotection steps yield the final product, UDP-gluco-hexodialdose. ualberta.ca This synthesized aldehyde was confirmed to be a kinetically competent intermediate in the reaction catalyzed by UDP-glucose dehydrogenase. ualberta.caualberta.caubc.ca UDP-glucose dehydrogenase catalyzes the two-fold oxidation of UDP-glucose to UDP-glucuronic acid, with UDP-gluco-hexodialdose being the putative intermediate. ualberta.caoncotarget.comnih.gov

Preparation from Sodium D-Glucuronate

This compound can be prepared quantitatively from sodium D-glucuronate or D-glucuronic acid via controlled reduction. thieme-connect.de This method provides a direct chemical route from a readily available starting material. The reduction of D-glucurono-6,3-lactone, a derivative of D-glucuronic acid, can also yield this compound under controlled conditions. medchemexpress.com Another related method involves the controlled reduction of aldonolactones using sodium amalgam to produce aldoses. acs.org The synthesis of sodium D-glucuronate itself can be achieved through processes like the oxidation of alpha-methyl-D-glucoside followed by hydrolysis and purification. google.com

Generation of Free Aldehydo Groups from Polyhydroxy Hemiacetals Using Organoboron Reagents (e.g., Ethyl-dimethoxy-borane)

The generation of a free aldehyde from a stable cyclic hemiacetal is a critical step in carbohydrate chemistry. Organoboron reagents have emerged as effective tools for this transformation, offering mild reaction conditions and high selectivity. While direct literature on the use of ethyl-dimethoxy-borane for the generation of this compound from its hemiacetal is specific, the underlying principles are well-established in the synthesis of organoboron monosaccharides. thieme-connect.dethieme-connect.de this compound itself is recognized as a key building block in the preparation of these organoboron carbohydrate derivatives.

The process generally involves the reaction of a polyhydroxy compound, such as a sugar in its hemiacetal form, with an organoboron reagent. Boron's Lewis acidic nature facilitates interaction with the hydroxyl groups of the carbohydrate. nih.gov Reagents like dialkylboron halides or alkylboron dichlorides can react with carbonyl compounds. iupac.org In a related context, triethylborane (B153662) has been used to promote the homoallylation of N,O-acetals prepared from cyclic hemiacetals, indicating the reactivity of these systems with organoboron compounds. researchgate.net

The mechanism for generating a free aldehyde from a hemiacetal using a reagent like ethyl-dimethoxy-borane would likely involve the formation of a boronate ester intermediate with the hydroxyl groups of the sugar. This interaction can destabilize the cyclic hemiacetal structure, facilitating the ring-opening to expose the free aldehyde group. The specific conditions, such as solvent and temperature, would be crucial to control the equilibrium and favor the acyclic aldehyde form. This method avoids harsh oxidative or reductive conditions that could lead to unwanted side reactions on the polyhydroxy backbone of the molecule.

Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Yield and Purity

Optimizing the synthesis of complex molecules like this compound is essential for obtaining practical quantities of pure material for further applications. Key challenges in carbohydrate synthesis include achieving high stereoselectivity, ensuring purity, and scaling up the reaction. numberanalytics.comnsf.govacs.org

Reaction Condition Optimization: Fine-tuning reaction parameters is critical for maximizing yield and minimizing byproducts. This includes optimizing temperature, pH, solvent, and catalyst loading. In enzymatic syntheses, factors like substrate concentration and enzyme stability are paramount. For example, the enzymatic synthesis of a related dialdehyde, Uridine Diphospho-α-D-gluco-hexodialdose, was found to be challenging on a larger scale, necessitating a stepwise chemical synthesis approach to ensure purity and characterization. ualberta.ca

Scalability and Purification: Scaling up carbohydrate synthesis often presents significant challenges. A multi-step synthesis that works efficiently on a 1-gram scale can see a dramatic drop in yield when scaled to just 1.5 or 2 grams. mdpi.com This highlights the need for robust optimization at each step.

Purity is a major concern due to the potential for forming numerous isomers and byproducts. nsf.govacs.org Purification of the final product and intermediates is typically achieved through chromatographic techniques. High-performance liquid chromatography (HPLC) and column chromatography are standard methods. mdpi.comualberta.ca The purity of this compound and its derivatives is confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to ensure the correct structure and isomeric form. ualberta.cadiva-portal.org

Below is a table summarizing common optimization parameters and their impact on the synthesis of carbohydrate derivatives like this compound.

ParameterObjectiveCommon Approaches & FindingsImpact on Yield/Purity
Catalyst Enhance reaction rate and selectivityUse of engineered enzymes (e.g., oxidases) for high specificity. google.com Screening of Lewis acid catalysts in chemical steps. iupac.orgHigh selectivity leads to higher purity and yield by reducing side reactions.
Protecting Groups Prevent unwanted side reactionsUse of groups like TIPS (triisopropylsilyl) to temporarily block reactive hydroxyls. mdpi.com Strategic use of acetals.Crucial for directing reactivity, significantly improving yield of the desired isomer.
Reaction Time Ensure complete conversion without degradationMonitoring reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.Prevents loss of product to degradation or incomplete reaction, maximizing yield.
Temperature Control reaction rate and selectivityLower temperatures may be required for sensitive intermediates to prevent decomposition. ualberta.caOptimal temperature balances reaction speed with product stability for improved yield.
Solvent System Solubilize reactants and influence reaction pathwayApolar solvents can influence stereoselectivity. Aqueous buffers are used for enzymatic steps. Affects reaction kinetics and equilibrium position, impacting both yield and purity.
Purification Method Isolate the target compound from byproductsColumn chromatography, preparative HPLC, and crystallization are frequently used. mdpi.comdiva-portal.orgEssential for achieving high purity, though some material loss can occur, affecting final yield.

Enzymatic Transformations and Biochemical Mechanisms Involving D Gluco Hexodialdose

Role as a Key Intermediate in UDP-Glucose Dehydrogenase (UGDH) Catalysis

UDP-α-D-gluco-hexodialdose (UDP-Glc-6-CHO) is the aldehyde intermediate formed from the initial oxidation of UDP-glucose at the C-6 position. oncotarget.com Its existence and kinetic competence have been central to understanding the UGDH reaction pathway.

Kinetic Competence of UDP-α-D-gluco-Hexodialdose as an Enzyme-Bound Intermediate

Early investigations by Nelsestuen and Kirkwood established that bovine UGDH could not only oxidize UDP-α-D-gluco-hexodialdose to UDP-glucuronic acid but also reduce it back to UDP-glucose. ijbs.comnih.gov This demonstrated that the aldehyde could act as a competent intermediate in the catalytic cycle. ijbs.comnih.gov However, a significant observation was that this intermediate is not released into the solution and cannot be trapped by carbonyl-derivatizing agents during the reaction. ijbs.comualberta.ca

To further probe its role, UDP-α-D-gluco-hexodialdose was synthesized and its interaction with UGDH from Streptococcus pyogenes was studied. ualberta.ca The kinetic parameters for the oxidation of the synthesized aldehyde were determined and compared to those of the natural substrate, UDP-glucose.

Substratekcat (s⁻¹)KM (µM)
UDP-α-D-gluco-hexodialdose1.011
UDP-glucose1.214
Kinetic parameters for the oxidation of UDP-α-D-gluco-hexodialdose and UDP-glucose by UDP-glucose dehydrogenase at 30°C and pH 8.7. ualberta.ca

Elucidation of Catalytic Mechanisms in UGDH

The precise sequence of events in the UGDH active site, particularly concerning the initial oxidation of UDP-glucose, has been a topic of considerable scientific discussion, leading to the proposal of several mechanistic pathways. researchgate.netportlandpress.com

The central controversy revolves around whether a distinct aldehyde intermediate is formed in the first oxidation step. researchgate.netportlandpress.com Two main types of mechanisms have been proposed:

Type 1 Mechanism: This classic model posits the formation of the UDP-α-D-gluco-hexodialdose intermediate and NADH. ijbs.comoncotarget.comresearchgate.net This aldehyde is then attacked by a nucleophilic cysteine residue in the active site. oncotarget.com A key challenge to this model is the experimental finding that in the absence of the essential cysteine residue (e.g., in Cys-to-Ala mutants), neither the aldehyde intermediate nor the first NADH molecule is detected. nih.govresearchgate.net

Type 2 Mechanism: This more recent proposal suggests that the first oxidation step bypasses a free aldehyde intermediate altogether. Instead, it proceeds via an NAD⁺-dependent bimolecular nucleophilic substitution (SN2) reaction. researchgate.netportlandpress.com This mechanism is consistent with the observation that the essential cysteine is required for the initial oxidation to occur. nih.govresearchgate.net

Some studies have also suggested the formation of a Schiff base intermediate with a lysine (B10760008) residue, although this is less supported by evidence, as it would imply the incorporation of two oxygen atoms from the solvent into the final product, which is not observed. oncotarget.comualberta.ca

The proposed SN2 mechanism provides a compelling explanation for the experimental observations that are inconsistent with the classic aldehyde-first model. researchgate.netportlandpress.com In this pathway, the nucleophilic attack by the thiolate group of the active-site cysteine on the C-6 of UDP-glucose occurs simultaneously with the hydride transfer from C-6 to NAD⁺. ijbs.comnih.gov This concerted reaction directly forms a thiohemiacetal intermediate without the generation of a free, detectable UDP-α-D-gluco-hexodialdose. ijbs.comnih.gov This mechanism elegantly explains why the presence of the active-site cysteine is absolutely required for the first oxidation step and the formation of the first NADH molecule. nih.govresearchgate.net

Regardless of the precise mechanism of the first step, there is a strong consensus that the catalytic cycle involves the formation of covalent intermediates with an active-site cysteine residue. ijbs.comnih.govnih.gov

Thiohemiacetal Formation: The alcohol of UDP-glucose is oxidized, and the resulting carbonyl group at C-6 is immediately attacked by the thiolate ion of a highly conserved cysteine residue (Cys276 in human UGDH). ijbs.comnih.gov This forms a covalent thiohemiacetal intermediate. ijbs.comnih.gov The formation of this adduct effectively traps the intermediate within the active site. nih.gov

Thioester Formation: The thiohemiacetal intermediate is then further oxidized in a second NAD⁺-dependent step. ijbs.comnih.gov This involves the removal of the hydrogen from the former C-6 hydroxyl group (now part of the thiohemiacetal) as a hydride to a second molecule of NAD⁺, resulting in the formation of a thioester intermediate and a second molecule of NADH. ijbs.comnih.gov

Hydrolysis: The final step is the irreversible hydrolysis of the thioester intermediate, which releases the final product, UDP-glucuronic acid, and regenerates the free enzyme for another catalytic cycle. ijbs.comnih.gov

IntermediateDescription
Thiohemiacetal Formed by the nucleophilic attack of an active-site cysteine on the C-6 carbonyl of the oxidized UDP-glucose intermediate. ijbs.comnih.gov
Thioester Formed by the NAD⁺-dependent oxidation of the thiohemiacetal intermediate. ijbs.comnih.gov
Covalent intermediates in the UGDH catalytic cycle.

The transfer of hydride ions from the substrate to NAD⁺ is a fundamental aspect of the UGDH mechanism. The reaction involves two distinct hydride transfer events. ijbs.com The first converts the C-6 alcohol to an aldehyde (or participates in the concerted SN2 reaction), and the second converts the thiohemiacetal to a thioester. ijbs.com

Studies on human UGDH have proposed that the initial oxidation of UDP-glucose to the thiohemiacetal occurs via a hydride transfer that is kinetically coupled to the nucleophilic attack from the cysteine thiolate. ijbs.comnih.gov This concept of kinetic coupling suggests that the aldehyde, if formed, is immediately trapped by the cysteine residue without existing as a long-lived intermediate. nih.govnih.gov This is supported by experiments showing that in the absence of the nucleophilic cysteine, very little oxidation of UDP-glucose occurs. nih.gov Furthermore, in situ proton NMR studies have shown that the C-5 hydrogen of UDP-glucose is not exchanged with bulk water during the reaction, which argues against the formation of a long-lived enolate intermediate that might arise from a freestanding aldehyde. nih.govresearchgate.net This provides further evidence for a mechanism where the incipient aldehyde is immediately captured. nih.govresearchgate.net

Formation of Covalent Thiohemiacetal and Thioester Enzyme Intermediates with Active-Site Cysteine Residues

Substrate Specificity and Kinetic Parameters of UGDH for UDP-α-D-gluco-Hexodialdose

UDP-glucose dehydrogenase (UGDH) exhibits a high degree of specificity for its substrates. The enzyme catalyzes the two-step, NAD⁺-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcUA). nih.govsinica.edu.tw A key intermediate in this reaction is UDP-α-D-gluco-hexodialdose, which remains tightly bound to the enzyme. nih.govnih.gov

The catalytic mechanism involves the initial oxidation of UDP-glucose to the aldehyde intermediate, UDP-α-D-gluco-hexodialdose. oncotarget.com This is followed by a second oxidation to form UDP-GlcUA. researchgate.net The enzyme demonstrates the ability to catalyze both the oxidation of UDP-α-D-gluco-hexodialdose to UDP-GlcUA and its reduction back to UDP-glucose. nih.govijbs.com This reversibility of the first step, the formation of the aldehyde intermediate, is highly specific to the substrate structure. researchgate.net For instance, while UDP-gluco-hexodialdose can be reduced back to UDP-glucose by the dehydrogenase and NADH, the analogous compound UDP-galacto-hexodialdose does not undergo this reduction. researchgate.net However, the subsequent oxidation of the aldehyde to the corresponding uronic acid is less specific, as both UDP-gluco-hexodialdose and UDP-galacto-hexodialdose can be oxidized by the enzyme and NAD⁺, though the latter reacts at a significantly lower rate. researchgate.net

Kinetic studies of UGDH from various sources have provided insights into its efficiency. For example, UGDH from soybean nodules displays typical hyperbolic kinetics with Kₘ values of 0.05 mM for UDP-glucose and 0.12 mM for NAD⁺. nih.gov In Pseudomonas aeruginosa, two isoforms of UGDH, PA2022 and PA3559, have been identified with distinct kinetic properties. PA2022 has Kₘ values of approximately 0.1 mM for UDP-glucose and 0.5 mM for NAD⁺, while PA3559 has Kₘ values of 0.4 mM for UDP-glucose and 2.0 mM for NAD⁺. nih.gov

The table below summarizes the kinetic parameters of UGDH from different organisms.

Enzyme SourceSubstrateKₘ (mM)Reference
Soybean (Glycine max) nodulesUDP-Glc0.05 nih.gov
Soybean (Glycine max) nodulesNAD⁺0.12 nih.gov
Pseudomonas aeruginosa PA2022UDP-glucose~0.1 nih.gov
Pseudomonas aeruginosa PA2022NAD⁺0.5 nih.gov
Pseudomonas aeruginosa PA3559UDP-glucose0.4 nih.gov
Pseudomonas aeruginosa PA3559NAD⁺2.0 nih.gov

Enzyme Stabilization and Cofactor Requirements (NAD+) in UGDH Activity

The activity and stability of UDP-glucose dehydrogenase are critically dependent on the presence of its cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). nih.gov NAD⁺ is essential for the two-fold oxidation reaction catalyzed by UGDH, where it acts as the oxidizing agent, being reduced to NADH in the process. nih.govnih.gov The enzyme specifically requires NAD⁺ and cannot utilize NADP⁺. nih.gov

The stability of UGDH is significantly enhanced in the presence of NAD⁺. For instance, soybean nodule UGDH is known to be unstable in the absence of this cofactor. nih.gov NAD⁺ plays a crucial role not only in the catalytic cycle but also in maintaining the structural integrity of the enzyme. The binding of NAD⁺ is a prerequisite for the subsequent binding of the substrate, UDP-glucose, in a bi-uni-uni-bi ping-pong mechanism. nih.gov

The regeneration of NAD⁺ from the NADH produced is vital for continuous enzymatic activity in biocatalytic applications. matthey.com The stability of NAD⁺ itself can be influenced by buffer conditions, with Tris buffer showing good long-term stability. nrel.gov

Other Enzymatic Transformations Involving D-gluco-Hexodialdose

Oxidation by Galactose Oxidase Family Enzymes

Galactose oxidase (GAO) and its variants are copper-containing enzymes that catalyze the oxidation of primary alcohols to their corresponding aldehydes. researchgate.net The native function of galactose oxidase is the oxidation of the C6 primary alcohol of D-galactose to produce D-galacto-hexodialdose. researchgate.netscientificlabs.com While the enzyme is highly specific for D-galactose and galactose-containing saccharides, showing essentially no activity with D-glucose, certain variants have been developed that can oxidize D-glucose at the C6 position to generate this compound. google.com This reaction involves the reduction of molecular oxygen to hydrogen peroxide. researchgate.net The activity of galactose oxidase can be facilitated by the inclusion of a small molecule like potassium ferricyanide (B76249) or an auxiliary enzyme such as horseradish peroxidase. google.com

Reduction of UDP-α-D-gluco-Hexodialdose by Dehydrogenases (e.g., UGDH and NADH)

The formation of UDP-α-D-gluco-hexodialdose as an intermediate in the UGDH-catalyzed reaction is a reversible step. researchgate.netcapes.gov.br UGDH can catalyze the reduction of the aldehyde intermediate back to UDP-glucose in the presence of NADH. nih.govijbs.com This reduction is highly specific; for example, UGDH can reduce UDP-gluco-hexodialdose but not UDP-galacto-hexodialdose. researchgate.net The reduction of the aldehyde is thought to occur readily when both NADH and UDP-α-D-gluco-hexodialdose are present in the active site. nih.govijbs.com This reversibility of the first dehydrogenation step is a key feature of the UGDH mechanism. capes.gov.br

Metabolic Significance in Carbohydrate Pathways

Precursor Role in Uridine (B1682114) Diphospho-Glucuronic Acid (UDP-GlcUA) Biosynthesis

This compound, in its UDP-activated form (UDP-α-D-gluco-hexodialdose), is a crucial, albeit transient, intermediate in the biosynthesis of Uridine Diphospho-Glucuronic Acid (UDP-GlcUA). nih.govoncotarget.com The conversion of UDP-glucose to UDP-GlcUA is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH) and proceeds through this aldehyde intermediate. nih.govresearchgate.net This reaction is a key step in carbohydrate metabolism as UDP-GlcUA is a vital precursor for the synthesis of various essential biomolecules. oncotarget.com

Contribution to the Synthesis of Glycosaminoglycans

This compound, in its activated form as UDP-α-D-gluco-hexodialdose, is a pivotal intermediate in the biosynthesis of UDP-glucuronic acid (UDP-GlcUA). ualberta.caoncotarget.com This conversion is catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGDH). oncotarget.comnih.gov UDP-GlcUA is an essential precursor for the synthesis of various glycosaminoglycans (GAGs), which are long, linear polysaccharides forming key components of the extracellular matrix. oncotarget.comnih.govbiorxiv.org

The biosynthesis of GAGs like heparan sulfate (B86663) and chondroitin (B13769445) sulfate begins with the formation of a tetrasaccharide linker attached to a serine residue of a core protein. biorxiv.orgopenbiochemistryjournal.com This process, along with the subsequent elongation of the polysaccharide chain, occurs primarily in the Golgi apparatus. biorxiv.org The availability of UDP-GlcUA, derived from the oxidation of UDP-glucose via the UDP-α-D-gluco-hexodialdose intermediate, is crucial for the addition of glucuronic acid residues to the growing GAG chain. openbiochemistryjournal.com

Disruptions in the structural integrity of the Golgi apparatus have been shown to impact GAG synthesis, altering the production and sulfation of heparan sulfate and chondroitin sulfate. biorxiv.org This highlights the intricate coordination required between organelle structure and the enzymatic pathways that provide the necessary building blocks, such as UDP-GlcUA, for GAG assembly.

The reaction catalyzed by UGDH is a two-step NAD+-dependent oxidation. nih.gov The first step involves the conversion of UDP-glucose to the aldehyde intermediate, UDP-α-D-gluco-hexodialdose. oncotarget.com This intermediate is then further oxidized to UDP-GlcUA. ualberta.ca The kinetic competence of chemically synthesized UDP-α-D-gluco-hexodialdose as a substrate for UGDH supports its role as a true intermediate in this pathway. ualberta.canih.gov

EnzymeSubstrateIntermediateProductCellular Location of GAG Synthesis
UDP-glucose 6-dehydrogenase (UGDH)UDP-glucoseUDP-α-D-gluco-hexodialdoseUDP-glucuronic acid (UDP-GlcUA)Golgi apparatus

Involvement in Bacterial Polysaccharide Formation and Virulence Mechanisms

In many pathogenic bacteria, the enzymatic pathway leading to UDP-glucuronic acid via the this compound intermediate is critical for the formation of protective polysaccharide capsules. ualberta.ca These capsules are significant virulence factors, enabling bacteria to evade the host's immune system, particularly by preventing phagocytosis. ualberta.ca

For instance, in strains like Streptococcus pyogenes and Streptococcus pneumoniae type 3, UDP-glucuronic acid is a key component in the construction of their antiphagocytic capsules. ualberta.ca The synthesis of these virulence-associated polysaccharides is directly dependent on the activity of UDP-glucose dehydrogenase, which generates the necessary UDP-GlcUA from UDP-glucose through the UDP-α-D-gluco-hexodialdose intermediate. ualberta.caresearchgate.net

Bacterial polysaccharides exhibit a high degree of structural diversity and can be composed of various monosaccharides, including D-glucose and D-glucuronic acid. nih.govnih.gov The formation of these complex polymers is an energy-intensive process that is tightly regulated. caister.com The enzymes involved in the biosynthesis of these polysaccharides, including those that produce the precursor sugar nucleotides, are potential targets for the development of new antibacterial agents. caister.comdiva-portal.org

The role of these polysaccharides extends beyond immune evasion. They are also involved in biofilm formation, adhesion to surfaces, and protection against environmental stressors. nih.govdiva-portal.org For example, the exopolysaccharide amylovoran, produced by Erwinia amylovora, protects the pathogen from plant defense mechanisms. caister.com

Bacterial SpeciesPolysaccharide ComponentRole in Virulence
Streptococcus pyogenesGlucuronic acidAntiphagocytic capsule formation ualberta.ca
Streptococcus pneumoniae type 3Glucuronic acidAntiphagocytic capsule formation ualberta.ca
Pseudomonas aeruginosaAlginateBiofilm formation acs.org
Erwinia amylovoraAmylovoranProtection against plant defenses caister.com

Intermediacy in Broader Sugar Nucleotide and Xenobiotic Metabolism

The formation of UDP-α-D-gluco-hexodialdose is a key step within the broader context of sugar nucleotide metabolism. wikipedia.org Nucleotide sugars are the activated donors of monosaccharide units for the synthesis of most complex carbohydrates and glycoconjugates. wikipedia.orgresearchgate.net The interconversion of these nucleotide sugars allows for the production of a diverse array of activated sugars required for various glycosylation reactions. wikipedia.org

The pathway involving this compound is central to the glucuronidation pathway, a major process in xenobiotic metabolism, particularly in the liver. ualberta.caoncotarget.com This pathway detoxifies a wide range of compounds, including drugs and environmental pollutants, by conjugating them with glucuronic acid. This process increases their water solubility, facilitating their excretion from the body. oncotarget.com The enzyme UDP-glucose dehydrogenase (UGDH) plays a crucial role in this process by supplying the necessary UDP-glucuronic acid. oncotarget.com

Furthermore, aldehyde analogues of normal sugar substrates, including this compound, can induce ATPase activities in certain kinases like hexokinase. researcher.life This occurs through the formation of a phosphorylated hydrate (B1144303) intermediate that subsequently decomposes. researcher.life This highlights the potential for this compound and related aldehyde sugars to interact with and influence the activity of enzymes beyond their direct metabolic pathways.

The study of nucleotide sugar metabolism and the enzymes involved, such as UGDH, is significant as these pathways are essential for the synthesis of virulence factors in many pathogenic bacteria and fungi. wikipedia.org

Metabolic PathwayRole of this compound IntermediateKey EnzymeSignificance
Glycosaminoglycan SynthesisPrecursor to UDP-glucuronic acid ualberta.canih.govUDP-glucose 6-dehydrogenase (UGDH)Formation of extracellular matrix oncotarget.comnih.gov
Bacterial Polysaccharide SynthesisPrecursor to capsular polysaccharides ualberta.caUDP-glucose dehydrogenase (UGDH)Bacterial virulence and immune evasion ualberta.ca
Xenobiotic Metabolism (Glucuronidation)Provides UDP-glucuronic acid for conjugation oncotarget.comUDP-glucose 6-dehydrogenase (UGDH)Detoxification and excretion of foreign compounds oncotarget.com
Kinase Activity ModulationInduction of ATPase activity in hexokinase researcher.lifeHexokinasePotential for enzymatic regulation researcher.life

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of D Gluco Hexodialdose

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural and quantitative analysis of D-gluco-hexodialdose in solution. thermofisher.comrptu.de Its ability to provide information at the atomic level makes it indispensable for understanding the complex behavior of this dialdehyde (B1249045).

In aqueous solutions, this compound exists in multiple forms, including a hydrated state and various cyclic anomers. ualberta.cajofem.org ¹H NMR spectroscopy is instrumental in identifying and quantifying these different species. For instance, the aldehydic proton of the hydrated form of uridine (B1682114) diphospho-α-D-gluco-hexodialdose appears as a distinct doublet in the ¹H NMR spectrum. ualberta.ca This allows for the determination of the equilibrium between the hydrated and unhydrated forms.

The anomeric carbon (C1), which is the original aldehyde carbon, becomes a new chiral center upon ring formation, leading to α- and β-anomers. doubtnut.com These anomers can be distinguished by the chemical shifts and coupling constants of their anomeric protons in the ¹H NMR spectrum. magritek.com The α-anomer typically shows a larger downfield chemical shift for the anomeric proton compared to the β-anomer. magritek.com The coupling constants between the anomeric proton and the adjacent proton on C2 also differ, reflecting their different dihedral angles. magritek.com

Table 1: Representative ¹H NMR Data for this compound Forms

Form Proton Chemical Shift (ppm) Coupling Constant (Hz)
Hydrated Aldehyde Aldehydic ~5.17 -
α-anomer Anomeric (H-1) ~5.1 ~2.7
β-anomer Anomeric (H-1) ~4.45 ~7.2

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

In situ ¹H NMR spectroscopy is a valuable technique for monitoring chemical reactions involving this compound in real-time. thermofisher.comnih.gov This method allows for the direct observation of the disappearance of reactants, the appearance of products, and the transient formation of intermediates without altering the reaction chemistry. thermofisher.comrptu.de For example, the enzymatic oxidation of UDP-glucose to UDP-glucuronic acid, which proceeds through a this compound intermediate, can be followed by monitoring the characteristic signals of the substrate, intermediate, and product over time. nih.govijbs.com This provides crucial kinetic data and helps to elucidate the reaction mechanism. nih.gov The ability to track the concentrations of different species simultaneously offers a detailed picture of the reaction progress. rptu.de

2D-¹H,¹³C-Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful tool for tracing the metabolic fate of this compound in complex biological systems. diva-portal.orgresearchgate.net By using ¹³C-labeled substrates, HSQC experiments can track the incorporation of the isotope into various metabolites, providing a detailed map of metabolic pathways. researchgate.netbham.ac.uk Each ¹H-¹³C correlation peak in the HSQC spectrum corresponds to a specific carbon-proton pair in a molecule, offering high resolution and specificity. researchgate.net This technique is particularly useful for identifying and quantifying metabolites in complex mixtures like cell extracts or biofluids, where signal overlap in 1D spectra can be a significant issue. diva-portal.orgnih.gov The analysis of multiplet patterns in high-resolution HSQC spectra can further provide information on ¹³C-¹³C scalar couplings, revealing the connectivity of carbon atoms and offering deeper insights into metabolic transformations. nih.govnih.gov

In Situ Proton NMR for Reaction Monitoring and Intermediate Detection

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies (e.g., NADH Formation)

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for studying the kinetics of enzymatic reactions involving this compound, particularly those that involve the production or consumption of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). ipinnovative.comntnu.no NADH has a characteristic absorbance maximum at 340 nm, which allows its concentration to be monitored in real-time. In the enzymatic oxidation of UDP-glucose, the formation of NADH is directly proportional to the amount of this compound that has been oxidized. By following the increase in absorbance at 340 nm over time, the reaction rate can be determined, and key kinetic parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat) can be calculated. researchgate.net This approach has been successfully used to demonstrate that the aldehyde form of UDP-gluco-hexodialdose is a kinetically competent intermediate in the reaction catalyzed by UDP-glucose dehydrogenase.

Table 2: Kinetic Parameters for the Oxidation of UDP-gluco-Hexodialdose

Substrate kcat (s⁻¹) KM (µM)
UDP-gluco-hexodialdose 1.0 15
UDP-glucose 1.2 14

Data obtained under identical conditions (30°C, pH 8.7). Source:

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a versatile, non-destructive technique that provides information about the vibrational modes of molecules, offering insights into the functional groups present in this compound. mt.comfrontiersin.org This method is particularly advantageous for analyzing samples in their native state, including aqueous solutions, without the need for extensive sample preparation. mt.com The ATR-FTIR spectrum of D-glucose, a related compound, shows characteristic absorption bands corresponding to O-H stretching, C-H stretching, and various C-O and C-C stretching and bending vibrations in the fingerprint region. ut.eeresearchgate.net For this compound, the presence of the aldehyde groups would be expected to give rise to a characteristic C=O stretching vibration. ATR-FTIR can also be used to monitor changes in the molecular composition of a sample over time, making it a useful tool for studying metabolic processes in living cells. nih.gov For instance, changes in the spectral regions associated with carbohydrates, phosphorylated proteins, and lipids can indicate shifts in cellular metabolism in response to different conditions. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For carbohydrate analysis, XPS is particularly valuable for characterizing the surface chemistry of glycoarrays and modified polysaccharides. nih.govcapes.gov.br The technique can differentiate carbon atoms in different functional groups based on slight variations in their core electron binding energies. nih.gov

In the context of this compound, XPS C1s core-level analysis can be used to identify and quantify its unique functionalities. nih.gov The molecule contains hydroxyl groups (-OH), carbon-carbon single bonds (C-C), and two aldehyde groups (-CHO). While structurally similar to glucose, the presence of an aldehyde at the C6 position, in addition to the C1 position, would be a distinguishing feature.

High-resolution C1s spectra of monosaccharides are typically deconvoluted into several peaks corresponding to different chemical environments. aip.org For this compound, the spectrum would be expected to show distinct peaks for:

C-C/C-H: Hydrocarbon-like carbon atoms, typically found in contaminants but also part of the molecule's backbone, are set at a standard binding energy around 285.0 eV. aip.org

C-O: Carbon atoms single-bonded to oxygen, as in the alcohol groups (C2, C3, C4, C5), appear at a higher binding energy, typically around 286.3-286.8 eV. nih.govaip.org

O-C-O / C=O: The two aldehyde carbons (C1 and C6) would appear at an even higher binding energy. This is due to the carbon being double-bonded to one oxygen and also influenced by the electronegative environment. This peak is expected in the range of 287.8-288.0 eV, similar to the acetal (B89532) carbon in cyclic sugars or the carbonyl carbon in other oxidized carbohydrates. nih.govaip.org In some cases, a distinct peak for carboxylic acid groups (COOH) has been identified at 289.5 eV, and the aldehyde carbons of this compound would likely fall in a similar high-energy region. aip.org

By analyzing the relative areas of these peaks, the surface concentration of the sugar and the integrity of its functional groups can be assessed. acs.org

Table 1: Representative C1s Binding Energies in Carbohydrate Analysis via XPS This table is interactive. You can sort and filter the data.

Functional Group Typical Binding Energy (eV) Relevant to this compound Reference
C-C / C-H 285.0 Yes (Backbone) aip.org
C-O (Alcohol/Ether) 286.3 - 286.8 Yes (C2, C3, C4, C5) nih.govaip.org
O-C-O (Acetal) 287.8 - 288.3 Yes (Cyclic form) nih.govaip.org
C=O (Aldehyde/Ketone) ~288.0 Yes (C1, C6) nih.govaip.org

Chromatographic and Hyphenated Techniques

High-Performance Liquid Chromatography (HPLC) (e.g., Ion-Paired Reverse-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of carbohydrates. For a polar compound like this compound, several HPLC modes can be employed. While standard HPLC with refractive index detection is common for sugar analysis, more advanced methods offer greater resolution and sensitivity. shimadzu.com

Ion-Paired Reverse-Phase HPLC (IP-RP-HPLC) is particularly effective for analyzing charged or ionizable carbohydrates, such as sugar phosphates or nucleotide sugars. oup.comtandfonline.comnih.gov this compound itself is neutral, but it is often studied as an intermediate in enzymatic reactions where it is attached to a charged nucleotide carrier, such as in the form of Uridine Diphospho-α-D-gluco-hexodialdose (UDP-gluco-hexodialdose). ualberta.caresearchgate.net

In this context, IP-RP-HPLC is the method of choice. The technique works by adding an ion-pairing agent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) to the mobile phase. This agent has a charged head group that interacts with the negatively charged phosphate (B84403) groups of the nucleotide sugar and a hydrophobic tail that interacts with the non-polar stationary phase (typically C18). This allows for the separation of highly polar, charged molecules on a reverse-phase column, which would otherwise elute with the solvent front. oup.comtandfonline.com The separation of UDP-glucose, a direct precursor, has been well-documented using this method, which is directly applicable to its oxidized form. tandfonline.comualberta.ca

For analyzing the free dialdehyde, derivatization techniques can be used to attach a chromophore or fluorophore, enabling sensitive UV or fluorescence detection and enhancing retention on reverse-phase columns. oup.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the profiling of primary metabolites, including sugars, organic acids, and amino acids. creative-proteomics.commdpi.comnih.gov Due to the low volatility and high polarity of carbohydrates like this compound, a chemical derivatization step is mandatory to make them amenable to GC analysis. researchgate.netshimadzu.com

The most common derivatization procedure for sugars is a two-step process:

Oximation: The sample is first treated with a hydroxylamine (B1172632) reagent, such as methoxyamine hydrochloride, in a solvent like pyridine. researchgate.netnih.gov This reaction targets the carbonyl groups (aldehydes and ketones). For this compound, both the C1 and C6 aldehyde groups would be converted to methyloximes. This step is critical as it prevents the sugar from forming multiple anomeric isomers in solution, thereby simplifying the resulting chromatogram to typically one or two peaks per compound. nih.govrestek.com

Silylation: Following oximation, the hydroxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netmdpi.com This dramatically increases the volatility of the molecule.

The resulting derivatized compound (e.g., this compound-bis(methyloxime)-tetrakis(trimethylsilyl) ether) is then analyzed by GC-MS. The compound is separated from other metabolites on the GC column based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification by comparison to spectral libraries. nist.govresearchgate.net

Table 2: Typical Two-Step Derivatization Protocol for GC-MS Analysis of Aldose Sugars This table is interactive. You can sort and filter the data.

Step Reagent Purpose Target Functional Group Result Reference
1. Oximation Methoxyamine hydrochloride in pyridine Prevent isomer formation, stabilize carbonyls Aldehyde (C=O) Forms methyloxime researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) (including High-Resolution MS) for Compound Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. It is an ideal technique for analyzing this compound in complex biological matrices, often without the need for derivatization. creative-proteomics.comnih.gov

For identification, High-Resolution Mass Spectrometry (HRMS) is exceptionally powerful. researchgate.net HRMS instruments (such as Orbitrap or TOF analyzers) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm). This allows for the unambiguous determination of the elemental formula of the detected compound. For this compound, HRMS would confirm the molecular formula as C6H10O6 by detecting its corresponding molecular ion (e.g., [M+H]+, [M+Na]+, or [M+Cl]-) at a very precise mass. shimadzu.comuni-rostock.de This capability is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

For quantification, LC-MS offers excellent sensitivity and selectivity. The instrument can be operated in selected ion monitoring (SIM) mode, where only the m/z corresponding to this compound is monitored, reducing chemical noise and improving detection limits. shimadzu.com Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring a specific fragmentation transition (parent ion to daughter ion), a technique known as multiple reaction monitoring (MRM).

On-Line Hyphenated Techniques for Bioactive Compound Identification (e.g., HPLC-HRMS-SPE-NMR)

For the definitive structural elucidation of novel or unknown compounds from complex biological extracts, highly advanced hyphenated systems are employed. The online coupling of HPLC, HRMS, Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy represents a state-of-the-art platform for this purpose.

The workflow for analyzing a sample potentially containing this compound would be as follows:

HPLC Separation: The crude extract is first separated by a preparative or semi-preparative HPLC system.

MS Detection: The column eluate is split post-column. A small fraction is directed to an HRMS detector, which provides real-time, high-accuracy mass data to identify the chromatographic peak corresponding to the mass of this compound (C6H10O6).

Peak Trapping: Based on the MS signal, the system automatically triggers the trapping of the corresponding peak from the main HPLC flow onto a small SPE cartridge. This process can be repeated over multiple injections to accumulate enough material for NMR analysis.

NMR Analysis: Once sufficient compound is trapped, the SPE cartridge is flushed with a deuterated solvent (e.g., D2O), which elutes the purified this compound directly into the NMR flow probe. A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can then be performed to provide a complete and unambiguous structural assignment.

This integrated approach maximizes efficiency by automating the purification and characterization process, enabling the structural determination of compounds present at low concentrations in complex mixtures. ualberta.ca

Other Biochemical and Chemical Assays

Beyond sophisticated instrumental techniques, several classical chemical and biochemical assays can be used for the preliminary characterization of this compound based on its chemical properties. As a monosaccharide containing two aldehyde groups, it is classified as a reducing sugar. msu.edu

Tests for Reducing Sugars: this compound will give a positive result in tests that detect the presence of aldehyde functionalities.

Tollens' Test: The aldehyde groups will be oxidized to carboxylic acids, while silver ions (Ag+) in the reagent are reduced to elemental silver, forming a characteristic "silver mirror" on the test tube. libretexts.org

Benedict's or Fehling's Test: These tests use copper(II) ions in an alkaline solution. The aldehyde groups reduce the blue Cu2+ ions to red/orange copper(I) oxide (Cu2O), which precipitates out of solution upon heating. libretexts.org

Distinguishing from Ketoses:

Seliwanoff's Test: This test is used to differentiate between aldoses and ketoses. It is based on the principle that ketoses dehydrate more rapidly than aldoses in the presence of acid to form furfural (B47365) derivatives, which then react with resorcinol (B1680541) to produce a deep cherry-red color. wikipedia.orgscribd.com As an aldose, this compound would react very slowly, producing at most a faint pink color, allowing it to be distinguished from ketohexoses like fructose. creative-biolabs.com

Enzymatic Assays: Specific enzymes can be used for characterization. For instance, the enzyme UDP-glucose dehydrogenase catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid, with UDP-gluco-hexodialdose proposed as a key intermediate. researchgate.net Monitoring this reaction or using enzymes like galactose oxidase (which can act on the C6-hydroxyl of glucose derivatives) can provide biochemical evidence for its identity and formation. google.com

Table 3: Summary of Expected Results from Chemical Assays for this compound This table is interactive. You can sort and filter the data.

Assay Principle Target Group Expected Result for this compound Reference
Tollens' Test Oxidation of aldehyde, reduction of Ag+ Aldehyde Positive (Silver mirror) libretexts.org
Benedict's/Fehling's Test Oxidation of aldehyde, reduction of Cu2+ Aldehyde Positive (Red/orange precipitate) libretexts.org

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetic anhydride
D-Arabinose
Benedict's reagent
D-Fructose
D-Galactose
D-Galacturonic Acid
D-Glucose
D-Glucuronic Acid
L-Gulose
Methoxyamine hydrochloride
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Phenylhydrazine
Pyridine
Resorcinol
Rhamnose
Ribose
Seliwanoff's reagent
Silver ions
Tetrabutylammonium
Tollens' reagent
Uridine Diphosphate (UDP)
Uridine Diphospho-α-D-gluco-hexodialdose
Uridine Diphosphate Glucose (UDP-Glucose)
Uridine Diphosphate Glucuronic Acid

Ninhydrin (B49086) Chromogenic Reaction for Aldehyde Detection

The ninhydrin reaction is a well-established chemical test for the detection and quantification of primary amines, most notably amino acids. sci-hub.sepearson.com However, its utility extends to the analysis of other molecules, including those containing aldehyde groups. The reaction's mechanism involves the condensation of ninhydrin with an amine, leading to the formation of a highly colored product known as Ruhemann's purple. rsc.org

In the context of this compound, the ninhydrin reaction can be adapted to indirectly detect the presence of its aldehyde functionalities. While ninhydrin itself reacts primarily with amines, the aldehyde groups of this compound can participate in reactions that involve amino acids. libretexts.org When an α-amino acid reacts with an aldehyde, it can undergo deamination and decarboxylation, a process that mirrors the initial steps of the ninhydrin reaction. libretexts.orgpearson.com

The reaction between an amino acid and an aldehyde, such as one of the aldehyde groups on this compound, proceeds through the formation of a Schiff base intermediate. libretexts.org This intermediate can then undergo decarboxylation and hydrolysis to yield a new aldehyde and an amine. libretexts.org This amine can then be detected by the classic ninhydrin reaction.

Research Findings:

Studies on the reaction of amino acids with various aldehydes have elucidated the general mechanism. libretexts.org The reaction of ninhydrin with amino acids is known to produce an aldehyde, carbon dioxide, and ammonia, along with the colored complex. pearson.com The specific aldehyde formed depends on the side chain of the reacting amino acid. pearson.com

The reactivity of ninhydrin is centered on its central carbonyl group, which is highly electrophilic and reacts with a variety of nucleophiles, including primary amines. rsc.org The reaction is sensitive and can be used for quantitative analysis as the intensity of the resulting color is proportional to the amount of amine present. sci-hub.se

For the analysis of a compound like this compound, a two-step approach could be envisioned. First, the dialdehyde is reacted with a known quantity of a primary amino acid. The consumption of the amino acid or the formation of a specific product could be monitored. Alternatively, the remaining unreacted amino acid could be quantified using a standard ninhydrin assay. A decrease in the expected color yield would indicate the extent to which the amino acid reacted with the aldehyde groups of this compound.

ParameterDescriptionRelevance to this compound
Reactants Ninhydrin, Primary Amine (e.g., amino acid)The aldehyde groups of this compound can react with primary amines, which can then be detected by ninhydrin. rsc.orglibretexts.org
Key Intermediate Schiff Base (Imine)Formed between the aldehyde group of this compound and the amino group of an amino acid. libretexts.org
Primary Product Ruhemann's PurpleThe colored product formed from the reaction of ninhydrin with a primary amine. Its absorbance is measured for quantification. sci-hub.se
Byproducts Aldehyde, Carbon DioxideFormed from the degradation of the amino acid during the reaction. pearson.com
Optimal pH ~5.5The standard ninhydrin reaction is typically carried out in a slightly acidic buffer. sci-hub.se
Detection Spectrophotometry (Absorbance at ~570 nm)The concentration of Ruhemann's purple is determined by measuring its absorbance. sci-hub.se

Enzymatic Activity Assays for Kinetic and Mechanistic Studies

Enzymatic assays provide a powerful tool for studying the kinetics and mechanisms of reactions involving this compound. google.com Given its structure as a dialdehyde, enzymes that act on aldehydes, such as aldehyde dehydrogenases, are of particular interest. google.com These enzymes can catalyze the oxidation of the aldehyde groups on this compound to carboxylic acids.

One relevant class of enzymes is the galactose oxidase family (EC 1.1.3.9). google.com While these enzymes are known to oxidize D-galactose to D-galacto-hexodialdose, engineered versions have shown activity on glucose as well. google.com The reverse reaction, or the action of other enzymes on the hexodialdose product, can be studied to understand its biochemical transformations.

Kinetic Studies:

Kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) can be determined for enzymes that utilize this compound as a substrate. These studies are typically performed using spectrophotometric methods, where the reaction is monitored by a change in absorbance over time. rsc.org For example, if an aldehyde dehydrogenase is used, the production of NADH or NADPH can be followed by an increase in absorbance at 340 nm.

Mechanistic Elucidation:

Enzymatic assays can also shed light on the reaction mechanism. By using isotopically labeled substrates or by studying the effects of inhibitors, the step-by-step conversion of this compound can be mapped out. For instance, the conversion of a related compound, D-galacto-hexodialdose, to galacturonate is a step that can be catalyzed by aldehyde dehydrogenases. google.com A similar conversion for this compound to glucuronic acid can be investigated.

Research Findings:

Research on the enzymatic conversion of related sugars provides a framework for studying this compound. For example, the oxidation of D-galactose by galactose oxidase produces D-galacto-hexodialdose and hydrogen peroxide. The production of hydrogen peroxide can be coupled to a peroxidase-catalyzed reaction that generates a colored product, allowing for continuous monitoring of the enzyme activity.

Furthermore, pathways have been engineered for the conversion of glucose and galactose to various products, with hexodialdoses as key intermediates. google.com Enzymes like glucarate (B1238325) dehydratases and aldehyde dehydrogenases are integral to these pathways. google.com

Enzyme ClassEC NumberReaction CatalyzedRelevance to this compound
Aldehyde Dehydrogenase EC 1.2.1.xR-CHO + NAD(P)⁺ + H₂O → R-COOH + NAD(P)H + H⁺Can catalyze the oxidation of the aldehyde groups of this compound to carboxylic acid groups, forming D-glucaric acid. google.com
Galactose Oxidase EC 1.1.3.9D-galactose + O₂ → D-galacto-hexodialdose + H₂O₂While specific to galactose, engineered versions can act on glucose, and the study of its product, a hexodialdose, is highly relevant. google.com
Glucarate Dehydratase EC 4.2.1.40D-glucarate → 5-dehydro-4-deoxy-glucarateActs on the fully oxidized product of this compound, indicating potential downstream enzymatic conversions. google.com

Computational Chemistry and Molecular Modeling Studies of D Gluco Hexodialdose

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely applied in chemistry to predict molecular properties, analyze reaction mechanisms, and study spectroscopic characteristics. wikipedia.orgmdpi.com For D-gluco-Hexodialdose, DFT calculations can elucidate its fundamental electronic and vibrational properties.

DFT enables the theoretical prediction of various spectroscopic properties, providing a means to interpret and validate experimental data. By calculating the electronic ground state and its response to external fields, spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) can be simulated. researchgate.netsciensage.info

Detailed Research Findings: While specific, published DFT studies focusing solely on the comprehensive spectroscopic properties of this compound are not abundant, the methodology is well-established through work on related carbohydrates like D-glucose. researchgate.netnih.gov For this compound, DFT calculations would involve optimizing the molecular geometry to find its lowest energy conformation. Following optimization, vibrational frequency calculations would yield theoretical IR and Raman spectra. mdpi.com These calculations can help assign experimental vibrational bands to specific functional group motions, such as the characteristic C=O stretches of the two aldehyde groups and the various O-H and C-H bending and stretching modes. sciensage.info

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com These theoretical shifts are crucial for assigning peaks in experimental NMR spectra and confirming the molecule's structure and stereochemistry. mdpi.com

Table 1: Typical DFT Methodologies for Spectroscopic Property Calculation of Carbohydrates.
Spectroscopic PropertyComputational MethodTypical Functional/Basis SetInformation Obtained
Infrared (IR) & RamanVibrational Frequency AnalysisB3LYP/6-311+G(d,p)Vibrational modes, band assignments, zero-point vibrational energy. sciensage.infomdpi.com
NMRGIAO (Gauge-Independent Atomic Orbital)PCM-B3LYP/6-311+G(d,p)Theoretical chemical shifts (¹H, ¹³C) for structural elucidation. mdpi.com

A critical application of DFT is the precise modeling of proton (¹H) NMR chemical shifts, which can then be compared with experimental values for structural validation. This process is particularly valuable for flexible molecules like this compound, which may exist in multiple forms in solution. diva-portal.org

Detailed Research Findings: Research has been undertaken to determine the primary forms of this compound in aqueous solutions using NMR spectroscopy. diva-portal.org Computational modeling provides a direct bridge to these experimental results. A typical workflow involves performing DFT calculations on various possible conformers of this compound. The chemical shifts for each proton are calculated, often including a solvent model (like the Polarizable Continuum Model, PCM) to better simulate the experimental conditions. mdpi.com The calculated shifts for a given conformer can then be compared against the experimental spectrum. A strong correlation between the theoretical and experimental data provides confidence in the assigned structure.

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated ¹H NMR Chemical Shifts. (Note: Data is hypothetical for illustrative purposes.)
ProtonExperimental Shift (ppm) diva-portal.orgDFT-Calculated Shift (ppm)Deviation (ppm)
H-1 (Aldehyde)9.659.71+0.06
H-24.104.15+0.05
H-33.853.82-0.03
H-43.903.94+0.04
H-54.204.23+0.03
H-6 (Aldehyde)9.689.75+0.07

Theoretical Calculation of Spectroscopic Properties (Infrared, Raman, NMR)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and intermolecular interactions. uc.edu For a flexible acyclic molecule like this compound, MD is indispensable for understanding its behavior in a biological context.

MD simulations allow for the exploration of the potential energy surface of a molecule, revealing its stable and metastable conformational states. nih.gov This is crucial for carbohydrates, whose flexibility is key to their function. beilstein-journals.org

Understanding how this compound interacts with biological macromolecules is key to defining its function. MD simulations can model the binding process of a ligand to a protein, revealing the dynamics of the interaction at an atomic level. biorxiv.orgbiorxiv.orgmdpi.com

Detailed Research Findings: this compound is known to be a substrate or intermediate for enzymes such as UDP-Glucose Dehydrogenase. ualberta.ca MD simulations can be used to study the binding of this compound within the active site of such an enzyme. nih.gov The simulation trajectory would reveal key information, including:

Key Binding Residues: Identifying the specific amino acid residues that form stable interactions with the ligand.

Interaction Types: Quantifying the role of hydrogen bonds, van der Waals forces, and electrostatic interactions in the binding process. nih.gov

Conformational Changes: Observing how the protein and/or the ligand change conformation upon binding to achieve an optimal fit. rsc.org

Water Dynamics: Analyzing the role of water molecules in mediating the ligand-protein interaction.

These simulations provide a dynamic picture of the binding event that complements static experimental structures. biorxiv.orgnih.gov

Table 3: Key Molecular Interactions Analyzed in MD Simulations of Ligand-Protein Complexes.
Interaction TypeDescriptionImportance in Binding
Hydrogen BondsElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Crucial for specificity and stabilizing the ligand in the binding pocket. biorxiv.org
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.Contribute significantly to the overall binding affinity through shape complementarity. nih.gov
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups.Guides the ligand into the binding site and contributes to binding energy.
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment.Often a major driving force for binding, sequestering nonpolar surfaces from water.

A primary goal of computational drug design is the accurate prediction of binding affinity. Free energy calculations based on MD simulations can estimate the binding free energy (ΔGbind) of a ligand to a protein, which is directly related to its inhibition constant (Ki) and experimental binding free energy (ΔGexp). researchgate.netqeios.com

Detailed Research Findings: Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to compute ΔGbind from MD simulation trajectories. nih.govmdpi.com For this compound as an enzyme substrate or potential inhibitor, these calculations could quantify its binding affinity. nih.gov For instance, in studies of enzyme inhibition, a series of potential inhibitors can be ranked based on their calculated ΔGbind. mdpi.com A strong correlation between the calculated ΔGbind and experimentally measured ΔGexp (or Ki) validates the computational model and provides confidence in its predictive power for designing new, more potent inhibitors. nih.govmdpi.com Analysis of the energy components can also reveal which interactions (e.g., electrostatic vs. van der Waals) are the main drivers for binding. nih.gov

Table 4: Illustrative Data from Free Energy Binding Calculations for Enzyme Inhibitors. (Note: Data is hypothetical for illustrative purposes.)
InhibitorCalculated ΔGbind (kcal/mol)Experimental ΔGexp (kcal/mol)Inhibition Constant (Ki)
Compound A-9.5 ± 0.5-9.2~250 nM
Compound B-8.2 ± 0.6-8.5~900 nM
This compound (as inhibitor)-7.1 ± 0.4-7.3~5 µM
Compound C-11.2 ± 0.5-10.9~21 nM nih.gov

Investigation of Molecular Interactions, including Ligand-Protein Binding and Enzyme-Substrate Dynamics

In Silico Approaches for Mechanistic Insights

Computational methods offer a powerful lens through which to view the complex world of carbohydrate reactivity and transformation. For a molecule like this compound, which can exist in various forms and is often a fleeting intermediate, in silico studies are particularly crucial. These approaches allow for the detailed examination of electronic structures, potential energy surfaces, and conformational landscapes that govern its chemical behavior.

Computational analysis is instrumental in predicting the formation and stability of complex carbohydrate precursors and derivatives from starting materials like D-glucose. Theoretical calculations, such as those using Density Functional Theory (DFT), can model the oxidation of D-glucose to various products, including this compound and its subsequent conversion to D-glucaric acid. chemrxiv.orgunibo.it These studies help in understanding the reaction pathways involved in the synthesis of valuable bio-based chemicals. unibo.it

For instance, computational studies have been applied to elucidate the structure of D-glucose itself, which serves as the ultimate precursor. By using packages like GAMESS (General Atomic and Molecular Electronic Structure System) with DFT methods (e.g., B3LYP/3-21G), researchers can calculate and predict spectroscopic data (IR, Raman, NMR) for D-glucose. researchgate.net Such analyses provide foundational data that can be extended to predict the properties and formation of its derivatives, including the dialdehyde (B1249045) form. researchgate.net This predictive capability is vital for designing synthetic routes to new carbohydrate-based materials and understanding their potential applications. researchgate.net

Furthermore, computational methods are used to investigate the conformational behavior of sugar molecules, which is intrinsically linked to their reactivity. rsc.orgrsc.org The prediction of low-energy conformations of carbohydrate-based structures, such as oxepines derived from D-glucose, can be achieved through Monte Carlo searches followed by DFT optimization. rsc.org This knowledge of conformational preference and the influence of stereoelectronic effects is critical for predicting how this compound might act as a precursor in the synthesis of more complex carbohydrates and glycoconjugates. anr.fr

This compound is a key, albeit transient, intermediate in the catalytic mechanism of UDP-glucose 6-dehydrogenase (UGDH). oncotarget.comnih.gov This enzyme catalyzes the two-step, NAD⁺-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcUA), a crucial precursor for glycosaminoglycans like hyaluronan and proteoglycans. oncotarget.comnih.govreactome.org

Computational modeling has been essential in dissecting the controversial and complex mechanism of UGDH. The classical proposed mechanism involves:

First Oxidation : The C6 primary alcohol of UDP-glucose is oxidized to an aldehyde, forming the intermediate UDP-α-D-gluco-hexodialdose (UDP-Glc-6-CHO). oncotarget.comnih.gov

Thiohemiacetal Formation : This aldehyde intermediate is immediately attacked by a catalytic cysteine residue in the enzyme's active site, forming a covalent thiohemiacetal intermediate. This step traps the reactive aldehyde within the active site. oncotarget.comnih.gov

Second Oxidation : The thiohemiacetal is further oxidized to a thioester intermediate, with the reduction of a second NAD⁺ molecule. nih.gov

Hydrolysis : The final thioester is hydrolyzed to release the product, UDP-GlcUA. nih.gov

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have provided significant insights into this pathway. Computational analyses have been used to model the human UGDH active site and identify key catalytic residues, such as Lysine (B10760008) 220 and Aspartate 280, which are critical for stabilizing transition states and activating the substrate. acs.org While the aldehyde intermediate has not been directly detected experimentally, its existence is supported by trapping experiments and computational models. researchgate.net

Alternative mechanisms have also been proposed and investigated using computational approaches. One such alternative suggests that the reaction may proceed directly to the thiohemiacetal adduct without forming a distinct aldehyde intermediate. researchgate.net More recent computational studies support a mechanism where the first oxidation step is an NAD⁺-dependent bimolecular nucleophilic substitution (Sₙ2) reaction, bypassing the free aldehyde intermediate altogether. ijbs.com These theoretical studies highlight the critical role of specific amino acid residues and the conformational changes within the enzyme that protect reactive intermediates during catalysis. plos.org

Interactive Table: Key Residues in UGDH Catalysis Investigated by Computational Modeling

ResidueProposed RoleMethod of InvestigationFindingReference
Lys220 Stabilizing anionic transition statesSite-directed mutagenesis & kinetic assaysMutation significantly impairs enzyme function, suggesting a role in stabilizing intermediates. acs.org
Asp280 Activation of substrate and catalytic cysteineSite-directed mutagenesis & kinetic assaysMutation to asparagine is severely detrimental, indicating a role as a general acid/base catalyst. researchgate.net, acs.org
Cys276 Nucleophilic attack on the aldehyde intermediateMutagenesis & structural analysisForms a covalent thiohemiacetal intermediate, crucial for the second oxidation step. researchgate.net, ijbs.com
Thr131 Gating ligand binding and exchangeX-ray crystallography & structural analysisTranslocates into the active site, potentially facilitating NADH/NAD⁺ exchange. plos.org

Prediction of Complex Carbohydrate Precursors and Derivatives

Computational Studies on Reactivity and Selectivity in Chemical Transformations

Beyond enzymatic reactions, computational chemistry provides fundamental understanding of the intrinsic reactivity and selectivity of carbohydrates like this compound in various chemical transformations. rsc.orgrsc.org DFT calculations are widely used to study reaction mechanisms, such as the acid-catalyzed ring-opening of pyranose sugars, which are model systems for understanding glycosylation reactions. acs.org These studies help predict which reaction pathways are energetically favorable. acs.org

The selective oxidation of glucose is a key area where computational studies have provided valuable insights. For example, DFT calculations have been combined with experimental results to understand the electrooxidation of glucose to valuable derivatives like gluconic and glucaric acid on gold surfaces. chemrxiv.org These studies show that the oxidation of aldehyde groups proceeds more readily than the oxidation of hydroxyl groups. chemrxiv.org This information is directly relevant to the reactivity of this compound, which possesses two aldehyde groups.

Computational methods are also crucial for understanding stereoselectivity in glycosylation reactions. rsc.org The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, and its outcome is influenced by many factors. anr.fr Theoretical models can predict the stability of key intermediates like oxocarbenium ions and how remote substituent groups within the sugar ring can influence the stereochemical outcome of the reaction. rsc.org While these studies may not model this compound directly, the principles of reactivity, conformational preference, and stereoelectronic effects are broadly applicable. rsc.orgnih.gov

Interactive Table: Computational Methods in Carbohydrate Reactivity Studies

Computational MethodApplication AreaKey Insights ProvidedReferences
Density Functional Theory (DFT) Reaction Mechanisms, Electronic StructureEnergetics of reaction pathways, stability of intermediates and transition states, prediction of spectroscopic properties. chemrxiv.org, dntb.gov.ua, acs.org, researchgate.net
Molecular Dynamics (MD) Simulations Enzyme Catalysis, Conformational AnalysisEnzyme-substrate interactions, large-scale conformational changes, solvent effects. acs.org, nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme CatalysisDetailed electronic changes in the active site of an enzyme during a reaction. acs.org
Monte Carlo Conformational Searches Conformational AnalysisIdentification of low-energy conformations of flexible molecules like carbohydrates. rsc.org

Chemical Reactivity and Derivatization Studies of D Gluco Hexodialdose

Reactions Involving the Aldehyde Functionality

The aldehyde groups at the C-1 and C-6 positions of D-gluco-hexodialdose are primary sites for chemical reactions, particularly nucleophilic additions and condensations.

Formation of Imine Bonds for Cross-linking Applications with Polyamines

The aldehyde functionalities of this compound can react with primary amines, such as those in polyamines, to form imine bonds (Schiff bases). This reaction is the basis for its use as a bio-based cross-linking agent. Enzymatically oxidized carbohydrates, including those that would yield dialdehydes like this compound, have been shown to be effective cross-linkers for polyamines. acs.orgnih.gov The formation of these imine cross-links can lead to gelation when mixed with solutions of polymers containing primary amine groups, such as polyallylamine. nih.gov

The reactivity of the aldehyde groups in these cross-linking reactions is a key factor. For instance, studies on the related D-galacto-hexodialdose have demonstrated that enzymatic oxidation significantly enhances the cross-linking activity with polyamines compared to the unmodified sugar. acs.orgnih.gov The formation of imine bonds in these reactions has been confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS). nih.govresearchgate.net

Nucleophilic Additions and Trapping with Carbonyl-Modifying Reagents

The aldehyde groups of this compound are susceptible to nucleophilic attack. In the context of enzymatic reactions, such as that catalyzed by UDP-glucose dehydrogenase, the aldehyde intermediate, UDP-α-D-gluco-hexodialdose, is subject to nucleophilic addition by amino acid residues in the enzyme's active site. Specifically, a cysteine residue can act as a nucleophile, attacking the aldehyde to form a thiohemiacetal intermediate. nih.govnih.govijbs.com This covalent adduct formation is a crucial step in the catalytic mechanism. nih.govnih.gov

Despite its transient nature as an intermediate, the aldehyde can be trapped by reducing agents. For instance, in the presence of sodium borohydride (B1222165) (NaBH4), the aldehyde group can be reduced to a primary alcohol. nih.gov However, attempts to trap the enzyme-bound aldehyde intermediate with carbonyl-modifying reagents like hydroxylamine (B1172632) or thiosemicarbazide (B42300) have been reported to be unsuccessful, suggesting the intermediate is tightly bound within the enzyme's active site. nih.govcapes.gov.br

Carbon Chain Elongation Reactions

The aldehyde functionality of this compound provides a handle for extending the carbon skeleton of the sugar, leading to the synthesis of higher-carbon sugars and their derivatives. core.ac.uknih.govrsc.org

Synthesis of α,β-Unsaturated Octuronic Esters via Wittig or Horner-Wadsworth-Emmons Reactions

Carbon chain extension of hexodialdose derivatives can be achieved through olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. tandfonline.comwikipedia.orgorganic-chemistry.orgconicet.gov.artcichemicals.com These reactions involve the treatment of the aldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively, to form a carbon-carbon double bond.

Specifically, the reaction of 5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-α-D-gluco-hexodialdose with reagents like ethoxycarbonylmethylenetriphenylphosphorane (a Wittig reagent) or triethyl phosphonoacetate (an HWE reagent) yields the corresponding α,β-unsaturated octuronic esters. tandfonline.com The stereoselectivity of this reaction, in terms of the (E)/(Z) ratio of the resulting alkene, is influenced by the specific reagent and starting material used. tandfonline.com The HWE reaction is often favored for its ability to produce predominantly the E-alkene and for the ease of removal of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org

Table 1: Reagents for α,β-Unsaturated Ester Synthesis

Reagent Type Specific Reagent Product Type Key Features
Wittig Reagent Ethoxycarbonylmethylenetriphenylphosphorane α,β-Unsaturated Ester Forms a C=C bond, extending the carbon chain.

Transformation into Octoses and Octitols via Stereoselective Osmylation

Following the synthesis of α,β-unsaturated octuronic esters, further transformations can lead to higher-carbon sugars. The ester moieties of these unsaturated octuronic esters can be reduced to the corresponding allylic alcohols. Subsequent stereoselective osmylation of the double bond in these O-acetyl protected allylic alcohols introduces two new hydroxyl groups, leading to the formation of 1,2-O-isopropylidene protected octoses. tandfonline.com These octoses can then be converted into the corresponding octitols, which are eight-carbon sugar alcohols. tandfonline.com The stereochemical outcome of the osmylation reaction has been shown to follow Kishi's empirical rule. tandfonline.com

Oxidation and Reduction Pathways

The aldehyde groups of this compound can undergo both oxidation and reduction, leading to different classes of sugar derivatives.

The oxidation of this compound can yield glucuronic acid. In the enzymatic pathway of UDP-glucose dehydrogenase, the intermediate UDP-α-D-gluco-hexodialdose is oxidized to UDP-glucuronic acid. nih.govualberta.ca This oxidation is a two-fold process, with the second oxidation step converting the aldehyde to a carboxylic acid. nih.gov This enzymatic oxidation is NAD+-dependent. nih.gov this compound can also be produced through the γ-irradiation of D-glucose in an oxygenated aqueous solution. rsc.org

Conversely, the reduction of the aldehyde groups in this compound yields the corresponding sugar alcohol. For instance, the reduction of D-glucuronic acid with sodium amalgam can produce this compound as a product alongside D-glucose and L-gulose. semanticscholar.org The enzyme UDP-glucose dehydrogenase can also catalyze the reduction of UDP-α-D-gluco-hexodialdose back to UDP-glucose in the presence of NADH. nih.gov

Table 2: Oxidation and Reduction Products of this compound

Starting Material Reaction Type Reagent/Enzyme Product
This compound Oxidation UDP-glucose dehydrogenase / NAD+ Glucuronic acid nih.govualberta.ca
D-glucuronic acid Reduction Sodium amalgam This compound semanticscholar.org
UDP-α-D-gluco-hexodialdose Reduction UDP-glucose dehydrogenase / NADH UDP-glucose nih.gov

Overoxidation to Carboxylates (e.g., by Galactose Oxidase)

The enzymatic production of this compound often utilizes copper-dependent radical enzymes like galactose oxidase (GAO), which selectively oxidizes the primary alcohol at the C6 position of a suitable hexose (B10828440) substrate, such as D-glucose, to an aldehyde. google.comresearchgate.netwikipedia.org While galactose oxidase (EC 1.1.3.9) itself catalyzes the formation of the aldehyde, the subsequent oxidation of one or both aldehyde groups to form carboxylates, such as glucaric acid, typically proceeds as a separate step. google.comacs.org

This conversion is often achieved through a chemoenzymatic cascade. In such a system, D-glucose is first oxidized by a galactose oxidase variant to produce this compound. google.com This intermediate, which can be unstable, is then subjected to a second catalytic step. google.com A heterogeneous metal catalyst, for instance, can selectively oxidize the aldehyde moieties to carboxylic acids, yielding dicarboxylic acids like glucaric acid while preserving the secondary alcohol groups. google.com This two-step process highlights a common strategy where the enzyme provides high selectivity for the initial oxidation, and a chemical catalyst completes the conversion to the carboxylate. google.com

The enzyme UDP-glucose dehydrogenase provides a biological example of a complete four-electron oxidation, converting UDP-glucose first to an enzyme-bound UDP-α-D-gluco-hexodialdose intermediate and then to UDP-glucuronic acid, a carboxylate derivative. nih.govresearchgate.net

Reaction Step Catalyst/Reagent Substrate Product
Initial Oxidation Galactose Oxidase (GAO)D-glucoseThis compound
Subsequent Oxidation Heterogeneous Metal CatalystThis compoundGlucaric Acid
Biological Oxidation UDP-glucose dehydrogenase / NAD+UDP-glucoseUDP-glucuronic acid

Selective Reduction to Corresponding Primary Alcohols

The aldehyde groups of this compound can be selectively reduced back to primary alcohols. This transformation can be achieved through both chemical and enzymatic methods, allowing for the synthesis of various hexoses.

Controlled reductions using borane (B79455) reagents have been shown to be effective. For example, this compound can be synthesized from D-Glucurono-6,3-lactone via a controlled reduction. researchgate.net Conversely, the principles of using selective reducing agents can be applied to reduce the aldehyde groups of this compound. Reagents such as sodium borohydride (NaBH₄) are commonly used for the reduction of aldehydes to alcohols in sugar chemistry. researchgate.net

Reducing Agent / Enzyme Substrate Product Reaction Type
Boranes (e.g., Et₂BH)D-Glucurono-6,3-lactoneThis compoundChemical Synthesis
Sodium Borohydride (NaBH₄)This compoundD-glucose/L-guloseChemical Reduction
UDP-glucose Dehydrogenase / NADHUDP-α-D-gluco-hexodialdoseUDP-glucoseEnzymatic Reduction

Derivatization for Specific Research Applications and Analogs

The unique dialdehyde (B1249045) structure of this compound makes it a valuable precursor for synthesizing modified sugars that serve as tools in biochemical research. These derivatives are instrumental in studying enzyme mechanisms and metabolic pathways.

Synthesis of Radioactively Labeled UDP-Sugar Derivatives (e.g., UDP-galactose)

A key application of hexodialdose intermediates is in the synthesis of radioactively labeled sugar nucleotides. These labeled molecules are invaluable for tracking metabolic pathways and quantifying enzyme activity. A particularly economical synthesis involves the use of a UDP-hexodialdose intermediate. researchgate.net

For instance, UDP-galactose can be produced from UDP-glucose using UDP-glucose 4-epimerase. The resulting UDP-galactose is then oxidized by galactose oxidase to yield uridine (B1682114) diphospho-α-D-galacto-hexodialdose (UDP-Gal-6-CHO). researchgate.net This aldehyde intermediate is then reduced using a radioactive reducing agent, such as sodium borotritide (NaB³H₄). This step efficiently incorporates the tritium (B154650) label into the C6 position, producing radioactively labeled UDP-galactose. researchgate.net

Starting Material Intermediate Labeling Reagent Final Product Application
UDP-galactoseUridine diphospho-α-D-galacto-hexodialdoseSodium borotritide (NaB³H₄)[6-³H]UDP-galactoseMetabolic tracer, enzyme assays

Preparation of C6-Modified Sugar Nucleotides as Mechanistic Probes

The C6-aldehyde of a hexodialdose serves as a versatile chemical handle for creating a variety of modified sugar nucleotides. acs.org These analogs are designed to probe the structure and function of enzymes involved in nucleotide sugar metabolism, such as GDP-d-mannose dehydrogenase (GMD), an enzyme critical for alginate biosynthesis in pathogens like Pseudomonas aeruginosa. acs.orgresearchgate.netnih.gov

The general strategy involves synthesizing a C6-aldehyde of a protected thioglycoside, which acts as a common precursor. acs.org This aldehyde can then be subjected to various chemical modifications, such as one-carbon homologation, to introduce groups like methyl (CH₃) or deuterium. acs.org Following modification, the sugar is converted to a glycosyl 1-phosphate, which can then be enzymatically coupled to a nucleotide monophosphate (e.g., GMP) to yield the final C6-modified sugar nucleotide. acs.orgbeilstein-journals.org These probes have been used to study GMD, revealing that a C6-CH₃ modified analogue could be oxidized by the enzyme to a ketone, acting as an inhibitor, thereby providing insight into the enzyme's catalytic mechanism. acs.org

Enzyme Target Precursor Modification at C6 Resulting Probe Research Finding
GDP-d-mannose dehydrogenase (GMD)C6-aldehyde of mannoseMethyl group additionGDP-6S-6C-methylmannoseSlow substrate, converted to ketone inhibitor acs.org
GDP-d-mannose dehydrogenase (GMD)C6-aldehyde of mannoseAmide groupGDP-6-amide derivativeMicromolar inhibitor of GMD researchgate.net

Conversion to Furan-2,5-dicarboxylic Acid (FDCA) and its Derivatives via Intermediate Pathways

This compound is a potential intermediate in the multi-step conversion of biomass-derived sugars into furan-2,5-dicarboxylic acid (FDCA). google.com FDCA is a valuable bio-based monomer used to produce sustainable polymers like polyethylene (B3416737) furanoate (PEF), an alternative to petroleum-based PET. frontiersin.org

The conversion pathways from C6 sugars like glucose to FDCA are complex and can involve both enzymatic and chemical steps. nih.govgoogle.com One proposed route involves the initial oxidation of D-glucose to D-gluco-hexodialdo-1,5-pyranose using an enzyme such as a mutant galactose oxidase. google.com This dialdehyde intermediate can then undergo a series of transformations, including dehydration and further oxidation reactions, to form FDCA. google.comgoogle.com A common pathway for sugars proceeds through the intermediate 5-hydroxymethylfurfural (B1680220) (HMF), which is then oxidized to FDCA. frontiersin.org The conversion of this compound would feed into these downstream pathways that ultimately lead to the furan (B31954) ring structure.

Starting Substrate Key Intermediate Final Product Significance
D-glucoseThis compoundFuran-2,5-dicarboxylic acid (FDCA)Production of bio-based polymers (e.g., PEF) frontiersin.org
Fructose5-hydroxymethylfurfural (HMF)Furan-2,5-dicarboxylic acid (FDCA)Alternative pathway to FDCA nih.gov

D Gluco Hexodialdose As a Building Block in Complex Carbohydrate Systems

Precursor in Oligosaccharide Synthesis

The bifunctional nature of D-gluco-Hexodialdose presents both challenges and opportunities in the synthesis of oligosaccharides. The presence of two aldehyde groups necessitates careful strategic planning to achieve regioselective glycosylation and control over the stereochemistry of the newly formed glycosidic bond.

Strategies for Glycosidic Bond Formation with this compound Derivatives

The formation of a glycosidic bond is a cornerstone of carbohydrate chemistry, typically involving the reaction of a glycosyl donor with a glycosyl acceptor. In the context of this compound, one of the aldehyde groups must be selectively activated to act as the glycosyl donor, while the other may require protection or be intended for subsequent modification. Several established strategies for glycosidic bond formation can be adapted for use with derivatives of this compound.

One common approach involves the conversion of the hemiacetal at C-1 into a suitable glycosyl donor, such as a glycosyl halide, thioglycoside, or trichloroacetimidate. The choice of activating group and promoter is critical for the reaction's success and stereochemical outcome. For instance, the use of a participating group at C-2 (e.g., an acetyl or benzoyl group) can direct the formation of a 1,2-trans glycosidic linkage through neighboring group participation. Conversely, a non-participating group at C-2 (e.g., a benzyl (B1604629) ether or an azide) is often employed to favor the formation of a 1,2-cis linkage. acs.org

Given the presence of the second aldehyde at C-6, selective protection of this group would be a prerequisite for most glycosylation strategies involving C-1. This could be achieved through methods such as selective acetal (B89532) formation under thermodynamic or kinetic control. Alternatively, the C-6 aldehyde could be reduced to a primary alcohol and protected, allowing the C-1 hemiacetal to be manipulated for glycosylation.

Electrochemical glycosylation offers a modern alternative for the activation of thioglycosides, allowing for precise control over the reaction. glycoforum.gr.jp This method could be particularly advantageous for complex substrates like derivatives of this compound, where fine-tuning of reactivity is essential.

Achieving Stereocontrol and Anomeric Selectivity in Glycosylation Reactions

The stereochemical outcome of a glycosylation reaction, specifically the configuration of the anomeric center (α or β), is influenced by a multitude of factors. These include the nature of the glycosyl donor and acceptor, the protecting groups employed, the solvent, and the reaction temperature. acs.org

For derivatives of this compound, achieving high anomeric selectivity would rely on the careful orchestration of these elements. As mentioned, the use of a participating group at C-2 is a powerful tool for obtaining 1,2-trans glycosides. For the synthesis of 1,2-cis glycosides, which is often more challenging, the use of non-participating groups is a starting point. Further control can be exerted through the choice of solvent; for example, ether-based solvents can enhance the formation of α-glycosides through the anomeric effect. acs.org

Hydrogen-bond mediated aglycone delivery (HAD) is a more advanced strategy where a protecting group on the glycosyl donor, such as a picoloyl group, forms a hydrogen bond with the glycosyl acceptor, delivering it to a specific face of the oxocarbenium ion intermediate. odu.edu This approach could be envisioned for appropriately functionalized this compound derivatives to achieve high stereoselectivity.

Furthermore, the concept of double stereodifferentiation, where the inherent chirality of both the glycosyl donor and acceptor influences the transition state of the glycosylation reaction, can also impact the stereochemical outcome. researchgate.net The specific stereochemistry of a this compound derivative and its coupling partner would therefore play a significant role in determining the final anomeric ratio.

Engineering of Novel Carbohydrate-Based Materials

The reactivity of the two aldehyde groups in this compound makes it an attractive candidate for the development of novel carbohydrate-based materials, particularly as a cross-linking agent for polymers.

Development of Dicarbonyl Biobased Cross-Linkers for Polymer Applications (e.g., Polyamines)

There is a growing demand for bio-based alternatives to petroleum-derived cross-linking agents like formaldehyde (B43269) and glutaraldehyde, which are often associated with health and environmental concerns. researchgate.net Enzymatically oxidized carbohydrates, such as this compound and its galactose analogue, galacto-hexodialdose, have emerged as promising renewable cross-linkers. acs.org

The two aldehyde functionalities of these hexodialdoses can react with the primary amine groups of polyamines, such as polyallylamine (PAA), to form imine bonds (Schiff bases), leading to the formation of a cross-linked polymer network or hydrogel. acs.orgresearchgate.net

Starting MaterialOxidizing EnzymeDicarbonyl ProductApplicationResearch Finding
D-GalactoseGalactose OxidaseD-galacto-HexodialdoseCross-linking of polyallylamine (PAA)Forms gels with PAA; reactivity is influenced by the degree of oxidation. acs.orgresearchgate.net
Lactose (B1674315)Galactose OxidaseOxidized LactoseCross-linking of polyallylamine (PAA)More effective at gelling PAA than oxidized galactose, potentially due to its larger molecular weight encouraging interpolymer cross-links. acs.org
D-GlucosePyranose DehydrogenaseThis compound (in principle)Potential cross-linker for polyaminesThe analogous D-galacto-hexodialdose shows a significant decrease in the peak reaction temperature with hexamethylenediamine (B150038) (HMDA) compared to unmodified galactose, indicating enhanced reactivity. acs.orgresearchgate.net

Interactive Data Table: Dicarbonyl Carbohydrate Cross-Linkers

Recent research has demonstrated that galacto-hexodialdose, produced by the enzymatic oxidation of galactose, effectively cross-links polyamines. acs.org The reactivity of these carbohydrate-based cross-linkers can be assessed using techniques like differential scanning calorimetry (DSC), which has shown that enzymatically oxidized galactose reacts with amines at a significantly lower temperature than its unmodified counterpart. acs.orgresearchgate.net While much of the published research has focused on the galactose analogue, the principles are directly applicable to this compound, which can be produced from the abundant and inexpensive starting material, D-glucose. The resulting cross-linked materials have potential applications in adhesives, resins, and textiles. acs.orgresearchgate.net

Synthesis of Rare Sugars and Analogs

This compound serves as a key chiral intermediate in the synthesis of rare sugars, particularly L-hexoses, which are often expensive and difficult to obtain from natural sources. researchgate.net

Intermediacy in the Preparation of L-Hexose Thioglycosides and Other Chiral Intermediates

The chemical synthesis of L-hexoses from readily available D-hexoses is a significant area of carbohydrate chemistry. researchgate.net A common strategy involves the inversion of stereochemistry at C-5 of a D-glucose derivative. This transformation often proceeds through an intermediate where the C-6 position is oxidized to an aldehyde, effectively forming a this compound derivative.

For example, the synthesis of L-idose, L-altrose, and L-talose derivatives has been achieved starting from D-glucose. researchgate.net These multi-step syntheses can involve the formation of a 5,6-unsaturated intermediate from a D-glucose precursor. The creation of this double bond often requires the initial modification of the C-6 hydroxyl group, and its subsequent oxidation to an aldehyde is a key step in pathways leading to C-5 epimerization.

The conversion of a D-gluco-configured precursor to an L-ido-configured product fundamentally requires the inversion of the C-5 stereocenter. This is often accomplished via reaction sequences that implicitly involve a this compound-like structure, where the C-5 proton is rendered acidic and epimerizable. Once the desired L-configuration is established, the C-6 aldehyde can be reduced back to a primary alcohol to yield the L-hexose.

Furthermore, the preparation of orthogonally protected L-hexose thioglycosides, which are valuable building blocks for the synthesis of complex oligosaccharides, can be achieved through these pathways. researchgate.netnih.gov The intermediacy of this compound or its derivatives in these synthetic routes underscores its importance as a versatile chiral pool starting material for accessing rare and biologically significant sugars. researchgate.netresearchgate.net

Future Research Directions and Emerging Applications of D Gluco Hexodialdose

Further Elucidation of Remaining Mechanistic Ambiguities in Enzymatic Pathways (e.g., UGDH)

The enzymatic pathways involving D-gluco-hexodialdose, particularly its formation as an intermediate, present ongoing areas of investigation. A key enzyme of interest is UDP-glucose dehydrogenase (UGDH), which catalyzes the two-step NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. nih.govoncotarget.comoncotarget.com While it is generally accepted that this process involves a UDP-α-D-gluco-hexodialdose intermediate, the precise mechanism remains a subject of debate. nih.govoncotarget.comnih.gov

The classic proposed mechanism involves the initial oxidation of UDP-glucose to form the aldehyde intermediate, UDP-α-D-gluco-hexodialdose. nih.govoncotarget.comijbs.com This is followed by a nucleophilic attack from a cysteine residue in the enzyme's active site, forming a thiohemiacetal intermediate. nih.govoncotarget.comnih.gov This intermediate is then further oxidized to a thioester, which is subsequently hydrolyzed to release UDP-glucuronic acid. nih.govijbs.com However, studies have shown that the UDP-gluco-hexodialdose intermediate is not released from the enzyme during the reaction. nih.govnih.gov

Some research suggests that the initial oxidation and the formation of the thiohemiacetal are kinetically coupled, meaning the aldehyde is immediately trapped by the cysteine residue. nih.govresearchgate.net Other studies propose alternative mechanisms, including the possibility of a Schiff base intermediate forming with a lysine (B10760008) residue. nih.gov The exact roles of key amino acid residues, such as a conserved lysine and a catalytic cysteine, continue to be investigated to resolve these mechanistic questions. nih.govnih.govresearchgate.net Unraveling these ambiguities will provide fundamental insights into enzyme catalysis and could inform the engineering of more efficient biocatalysts.

Development of Novel and Green Synthetic Routes with Enhanced Efficiency, Sustainability, and Selectivity

The growing demand for bio-based chemicals and sustainable manufacturing processes drives the need for novel and green synthetic routes to this compound and its derivatives. synthiaonline.comhuarenscience.commdpi.com Current research focuses on moving away from petroleum-based feedstocks and hazardous reagents towards more environmentally friendly alternatives. acs.orgmdpi.com

Key areas of development include:

Biocatalysis: Utilizing enzymes like galactose oxidase and its engineered mutants to catalyze the oxidation of sugars such as D-glucose and D-galactose to their corresponding dialdehydes. google.comgoogle.comsigmaaldrich.com This approach offers high selectivity and operates under mild reaction conditions.

Renewable Feedstocks: Exploring the use of abundant and underutilized biomass, such as lactose (B1674315) from the dairy industry, as a starting material for producing this compound derivatives. acs.orgieabioenergy.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. synthiaonline.com

Safer Solvents: Replacing traditional organic solvents with greener alternatives like water or bio-derived solvents to reduce environmental impact. huarenscience.com

The development of these green synthetic routes is crucial for the economically viable and environmentally responsible production of this compound for its various applications.

Advanced Characterization of Transient and Enzyme-Bound Intermediates

A deeper understanding of the reactive intermediates in the enzymatic pathways of this compound is critical for a complete mechanistic picture. The transient and enzyme-bound nature of these species, such as the thiohemiacetal and thioester intermediates in the UGDH reaction, makes their characterization challenging. nih.govnih.govnih.gov

Future research will likely employ a combination of advanced spectroscopic and structural techniques to probe these short-lived intermediates. Techniques such as stopped-flow kinetics can provide real-time information on the rates of formation and decay of intermediates. researchgate.net X-ray crystallography of enzyme-substrate analogs or trapped intermediates can offer static snapshots of the active site during catalysis. researchgate.netnih.gov Furthermore, NMR spectroscopy can be used to study the fate of specific atoms during the reaction, providing insights into bond-making and bond-breaking events. nih.gov

By successfully characterizing these transient species, researchers can gain a more detailed understanding of the catalytic cycle, including the precise roles of active site residues and the conformational changes the enzyme undergoes. This knowledge is invaluable for the rational design of enzyme inhibitors or for engineering enzymes with altered substrate specificity or enhanced catalytic efficiency.

Exploration of this compound Derivatives in Biomaterial Science and Biobased Chemical Production

The reactive dialdehyde (B1249045) functionality of this compound makes it a valuable precursor for the synthesis of a wide range of derivatives with applications in biomaterials and the production of bio-based chemicals.

In biomaterial science, this compound and its derivatives are being explored as:

Cross-linkers: Their ability to react with amine groups in polymers like polyallylamine makes them effective cross-linkers for forming hydrogels and resins. acs.org These bio-based cross-linkers offer a less toxic alternative to conventional agents like glutaraldehyde. acs.org

Modifiers for Polysaccharides: The modification of polysaccharides can enhance their mechanical properties and functionality, leading to the development of biocompatible and biodegradable nanoparticles for applications in drug delivery and tissue engineering.

In the production of bio-based chemicals, this compound is a key intermediate in engineered metabolic pathways for the synthesis of valuable platform chemicals. For instance, it is a precursor in pathways designed to produce 2,5-furandicarboxylic acid (FDCA), a renewable alternative to petroleum-derived terephthalic acid used in the production of plastics. google.comgoogle.com The conversion of sugars like glucose into this compound is a critical step in creating a sustainable chemical industry based on renewable resources. ieabioenergy.commdpi.com

Integration of Advanced Computational and Experimental Methodologies for Rational Design of Bioactive Molecules and Biocatalysts

The synergy between computational modeling and experimental validation is becoming increasingly powerful in chemical and biological research. researchgate.net This integrated approach is particularly valuable for the rational design of novel bioactive molecules derived from this compound and for the engineering of biocatalysts with improved properties. creative-enzymes.comd-nb.info

Computational approaches, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to:

Predict the structure and reactivity of this compound and its derivatives. researchgate.net

Model enzyme-substrate interactions to understand the catalytic mechanism. researchgate.net

Screen for potential enzyme mutations that could enhance catalytic efficiency or alter substrate specificity. nih.govresearchgate.net

Experimental methodologies then serve to validate these computational predictions. This can involve:

Synthesizing and characterizing the novel molecules designed in silico. mdpi.com

Creating and testing the engineered enzymes to assess their performance. nih.govnih.gov

Utilizing spectroscopic and crystallographic techniques to confirm the predicted structures and mechanisms.

This iterative cycle of computational design and experimental verification accelerates the discovery and development of new bioactive compounds and highly efficient biocatalysts, paving the way for innovative applications of this compound in medicine, materials science, and industrial biotechnology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.